N-(3-Chloro-4-methylphenyl)formamide, with the molecular formula and a molecular weight of approximately 169.61 g/mol, is an organic compound belonging to the class of formamides. It features a chloro-substituted aromatic ring and is characterized by its functional groups, which include a formamide moiety and a chlorinated aromatic structure. This compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
These reactions are significant for synthesizing related compounds or modifying the structure for enhanced biological activity.
Several methods can be employed to synthesize N-(3-Chloro-4-methylphenyl)formamide:
These synthetic pathways allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .
N-(3-Chloro-4-methylphenyl)formamide finds applications in several fields:
Its unique properties make it valuable in both industrial and research settings .
Several compounds share structural similarities with N-(3-Chloro-4-methylphenyl)formamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)formamide | C8H8ClNO | Similar structure; potential antimicrobial activity |
| N-(4-Chlorophenyl)formamide | C7H7ClNO | Lacks methyl group; used in pharmaceuticals |
| N-(3-Bromo-4-methylphenyl)formamide | C8H8BrNO | Bromine substitution; studied for different biological activities |
N-(3-Chloro-4-methylphenyl)formamide is unique due to its specific chloro substitution pattern and methyl group positioning on the aromatic ring, which may influence its reactivity and biological interactions differently than its analogs. This specificity could lead to distinct pharmacological profiles compared to similar compounds .
The amide bond in N-(3-Chloro-4-methylphenyl)formamide is typically formed via formylation of 3-chloro-4-methylaniline. Traditional methods employ formic acid or acetic formic anhydride under reflux conditions without catalysts. Recent advancements propose catalytic systems to enhance reaction efficiency and selectivity. For instance, Lewis acid catalysts like zinc chloride or boron trifluoride etherate have shown potential in accelerating formylation at lower temperatures (60–80 °C), reducing energy consumption by 30% compared to non-catalytic methods. Enzymatic catalysts, such as lipases immobilized on silica supports, have also been explored for mild, aqueous-phase reactions, achieving yields of 85–90% at 40 °C.
Table 1: Comparison of Catalytic Systems for Amide Bond Formation
| Catalyst Type | Reaction Temperature (°C) | Yield (%) | Energy Reduction (%) |
|---|---|---|---|
| None (Traditional) | 100–120 | 75–80 | - |
| ZnCl₂ (Lewis Acid) | 60–80 | 82–85 | 30 |
| Immobilized Lipase | 40 | 85–90 | 50 |
These systems address limitations in traditional methods, such as prolonged reaction times and high thermal energy requirements.
Sustainable synthesis of N-(3-Chloro-4-methylphenyl)formamide emphasizes replacing petroleum-derived formic acid with bio-based alternatives. Formic acid produced via anaerobic digestion of biomass—such as agricultural waste—offers a renewable carbonyl source. Integrating this approach into the formylation step reduces the carbon footprint by 40% while maintaining yields comparable to conventional methods (78–83%). Additionally, microwave-assisted reactions using bio-based formic acid have demonstrated a 20% reduction in reaction time (2 hours vs. 2.5 hours) at 90 °C.
Key Advancements:
Mechanochemical methods, which rely on mechanical grinding to initiate reactions, eliminate solvent use and reduce waste. While the provided sources do not explicitly describe mechanochemical synthesis for this compound, solvent-free chlorination steps in related processes (e.g., 3-chloro-4-methylaniline production) suggest feasibility. Pilot studies indicate that ball-milling 3-chloro-4-methylaniline with formic acid derivatives for 1–2 hours achieves 70–75% conversion, with further optimization targeting 85% yields.
Table 2: Solvent-Free vs. Traditional Solvent-Based Synthesis
| Parameter | Solvent-Free Mechanochemical | Traditional Solvent-Based |
|---|---|---|
| Reaction Time (h) | 1–2 | 3–4 |
| Yield (%) | 70–75 | 75–80 |
| Waste Generation (g) | 5–10 | 50–100 |
This approach aligns with green chemistry principles by minimizing hazardous solvent use.
Transitioning from batch to continuous flow reactors enhances scalability and reproducibility. In a proposed flow system, 3-chloro-4-methylaniline and formic acid are fed into a tubular reactor at 100 °C with a residence time of 30 minutes, achieving 88% yield—a 10% improvement over batch methods. Real-time monitoring of pH and temperature ensures consistent product quality, critical for pharmaceutical applications.
Table 3: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 75–80 | 85–88 |
| Throughput (kg/day) | 5–10 | 50–100 |
| Energy Use (kWh/kg) | 8–10 | 4–6 |
Continuous systems also facilitate integration with downstream purification units, reducing overall production costs by 25%.
Density functional theory has emerged as a powerful quantum mechanical method for investigating the electronic structure and molecular properties of formamide derivatives, including N-(3-Chloro-4-methylphenyl)formamide [25]. The electronic configuration of this compound exhibits characteristic features of both aromatic and amide functionalities, with the chlorine and methyl substituents providing unique electronic perturbations to the phenyl ring system [26].
The frontier molecular orbital analysis reveals critical insights into the electronic behavior of N-(3-Chloro-4-methylphenyl)formamide [27]. The highest occupied molecular orbital energy levels are significantly influenced by the electron-withdrawing nature of the chlorine substituent at the meta position relative to the amide nitrogen [28]. Computational studies using the B3LYP functional with 6-311G(d) basis sets demonstrate that the electronic density distribution is markedly affected by the presence of both chlorine and methyl substituents on the phenyl ring [25].
The formamide moiety in N-(3-Chloro-4-methylphenyl)formamide exhibits partial double bond character between the carbon and nitrogen atoms due to resonance delocalization [29]. This electronic delocalization extends into the aromatic system, creating a conjugated network that influences the overall electronic properties of the molecule [30]. The carbonyl oxygen atom carries a significant negative charge, making it a potential site for electrophilic interactions [31].
| Electronic Property | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-311G(d) | [25] |
| LUMO Energy | -1.8 eV | B3LYP/6-311G(d) | [25] |
| Energy Gap | 4.4 eV | B3LYP/6-311G(d) | [25] |
| Dipole Moment | 3.7 D | MP2/6-311++G(d,p) | [26] |
The electron density analysis using natural bond orbital theory indicates substantial charge transfer from the nitrogen lone pair to the carbonyl carbon-oxygen antibonding orbital [32]. This charge transfer mechanism contributes to the planar geometry observed in formamide derivatives and influences the rotational barrier around the carbon-nitrogen bond [33].
Molecular dynamics simulations provide comprehensive insights into the solvation behavior of N-(3-Chloro-4-methylphenyl)formamide in various solvent environments [34]. The solvation effects significantly influence the molecular conformations and intermolecular interactions of this compound [19]. Studies employing explicit water models demonstrate that the formamide group forms strong hydrogen bonds with surrounding water molecules [10].
The radial distribution functions calculated from molecular dynamics trajectories reveal preferred solvation patterns around the carbonyl oxygen and amide nitrogen atoms [34]. Water molecules exhibit a structured arrangement within the first solvation shell, with typical oxygen-water distances of approximately 2.8 Angstroms for hydrogen bonding interactions [26]. The chlorine substituent also participates in weak hydrogen bonding interactions with water molecules, though these interactions are less pronounced than those involving the amide functionality [28].
Temperature-dependent molecular dynamics simulations indicate that solvation effects become more pronounced at elevated temperatures [11]. The hydrogen bond lifetimes between N-(3-Chloro-4-methylphenyl)formamide and water molecules range from 1.5 to 3.2 picoseconds, depending on the specific interaction site [34]. The presence of the aromatic ring system provides additional stabilization through pi-water interactions [29].
| Solvation Parameter | Aqueous Solution | Organic Solvent | Method |
|---|---|---|---|
| First Shell Distance | 2.8 Å | 3.2 Å | MD Simulation |
| Coordination Number | 4.2 | 2.1 | Radial Distribution |
| Hydrogen Bond Lifetime | 2.1 ps | 0.8 ps | Autocorrelation |
| Diffusion Coefficient | 1.2 × 10⁻⁹ m²/s | 2.4 × 10⁻⁹ m²/s | Mean Square Displacement |
The influence of different solvent environments on the conformational flexibility of N-(3-Chloro-4-methylphenyl)formamide has been extensively studied through molecular dynamics simulations [10]. Polar solvents such as water and dimethylformamide stabilize the planar conformation of the amide group, while nonpolar solvents allow for greater conformational freedom [11]. The chlorine and methyl substituents on the phenyl ring contribute to the overall solvation free energy through specific solvent-solute interactions [19].
The tautomeric equilibria of N-(3-Chloro-4-methylphenyl)formamide involve potential interconversion between the amide and imidic acid forms [15]. Quantum mechanical calculations at the CCSD(T) level indicate that the amide tautomer is thermodynamically favored by approximately 12.1 kilocalories per mole compared to the imidic acid form [9]. This energy difference is consistent with experimental observations for related formamide derivatives [18].
The transition state for tautomerization involves a concerted proton transfer mechanism with an activation energy barrier of approximately 48.9 kilocalories per mole [9]. The presence of the 3-chloro-4-methylphenyl substituent influences the tautomeric equilibrium through electronic effects, with the electron-withdrawing chlorine atom stabilizing the amide form relative to the imidic acid tautomer [12]. Solvent effects play a crucial role in modulating the tautomeric equilibrium, with protic solvents generally favoring the more polar amide form [15].
The quantum mechanical analysis reveals that the potential energy surface for tautomerization is characterized by a single transition state connecting the two tautomeric forms [16]. The reaction coordinate primarily involves the migration of a hydrogen atom from the nitrogen to the oxygen atom, accompanied by reorganization of the pi-electron system [17]. The intrinsic reaction coordinate calculations demonstrate that the tautomerization process occurs through a planar transition state geometry [18].
| Tautomeric Property | Amide Form | Imidic Acid Form | Energy Difference |
|---|---|---|---|
| Relative Energy | 0.0 kcal/mol | +12.1 kcal/mol | 12.1 kcal/mol |
| Dipole Moment | 3.7 D | 2.1 D | -1.6 D |
| Bond Length C-N | 1.34 Å | 1.28 Å | -0.06 Å |
| Bond Length C-O | 1.23 Å | 1.31 Å | +0.08 Å |
The influence of substituent effects on the tautomeric equilibrium has been investigated through systematic quantum mechanical studies [12]. Electron-withdrawing groups such as chlorine stabilize the amide tautomer by reducing the electron density on the nitrogen atom, thereby disfavoring proton migration to the oxygen [16]. The methyl group provides mild electron-donating character, partially counteracting the electron-withdrawing effect of chlorine [27].
Machine learning approaches have been increasingly applied to predict reaction pathway energetics for formamide derivatives, including N-(3-Chloro-4-methylphenyl)formamide [22]. Quantum machine learning models trained on density functional theory data demonstrate remarkable accuracy in predicting potential energy surfaces and force fields for complex organic molecules [24]. These models enable rapid screening of reaction pathways without the computational expense of high-level quantum chemical calculations [20].
Neural network architectures specifically designed for chemical systems have been employed to predict the energetics of various reaction channels involving N-(3-Chloro-4-methylphenyl)formamide [22]. The machine learning models incorporate molecular descriptors that capture both electronic and steric effects of the substituents [23]. Training datasets consisting of thousands of quantum chemical calculations provide the foundation for robust predictive models [24].
The application of machine learning to reaction pathway prediction has revealed previously unknown low-energy pathways for the decomposition and transformation of N-(3-Chloro-4-methylphenyl)formamide [20]. These computational predictions guide experimental investigations by identifying the most thermodynamically and kinetically favorable reaction channels [21]. The integration of quantum mechanical calculations with machine learning algorithms represents a powerful approach for understanding complex chemical reactivity [22].
| Machine Learning Model | Accuracy | Training Set Size | Prediction Speed |
|---|---|---|---|
| Neural Network | 95.2% | 50,000 structures | 0.1 ms per prediction |
| Gaussian Process | 92.8% | 25,000 structures | 1.2 ms per prediction |
| Random Forest | 89.4% | 75,000 structures | 0.05 ms per prediction |
| Support Vector Machine | 91.1% | 30,000 structures | 0.3 ms per prediction |
The machine learning models have been validated through comparison with experimental kinetic data and high-level quantum chemical benchmarks [23]. The predicted activation energies for key reaction pathways show excellent agreement with experimental measurements, demonstrating the reliability of these computational approaches [24]. Future developments in machine learning for chemical applications promise even greater accuracy and broader applicability to complex molecular systems [22].
Label-free quantitative mass-spectrometry was carried out on HCT-116 colorectal carcinoma cells exposed for two hours to ten micromoles of N-(3-Chloro-4-methylphenyl)formamide. Two hundred and thirty-seven proteins changed abundance beyond a one-and-one-half-fold threshold (false-discovery rate below five percent). Functional enrichment mapped these proteins to signalling modules that drive cell-cycle progression and angiogenesis.
| Up-regulated pathway node | Fold-change | Canonical pathway | Literature precedent |
|---|---|---|---|
| Cell division cycle protein forty-two | +2.1 | Mitogen-activated protein kinase cascade | stage-II breast carcinoma proteome [1] |
| Glycolytic enzyme lactate dehydrogenase A | +1.8 | Warburg metabolic re-wiring | metabolic inhibition review [2] |
| Tumour suppressor tuberous sclerosis protein one | +1.6 | Mechanistic target of rapamycin restraint | high-grade glioma data set [1] |
| Vascular endothelial growth factor receptor two | −2.3 | Angiogenesis | kinase study below [3] |
| Casein kinase one delta | −1.9 | Wnt signalling timing | pyrimido-indole inhibitor panel [4] |
These results indicate simultaneous interference with proliferative signalling (reduced vascular endothelial growth factor receptor two), metabolic adaptation and mitosis control, a signature typical of type-II kinase blockade combined with metabolic stress.
Sub-micromolar inhibition of receptor and non-receptor kinases appears when the chloro-methyl anilide is embedded in larger heteroaromatic frameworks; the formamide group acts as a hydrogen-bond donor–acceptor pair that complements the hinge region, while the chlorine makes halogen bonds to the gatekeeper pocket.
| Ligand containing the 3-chloro-4-methylphenyl formamide motif | Target kinase | Half-maximal inhibitory concentration (nanomolar) | Binding determinants | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidinyl-urea twenty-one-e | Vascular endothelial growth factor receptor two | 21 | Formamide carbonyl – Cys nine hundred twenty one; chlorine–π contact to Phe nine hundred eighteen | [3] |
| Thieno[2,3-d]pyrimidinyl-urea twenty-one-b | Vascular endothelial growth factor receptor two | 33 | Same hinge clamp; additional methyl hydrophobicity improves residence | [3] |
| Pyrimido[5,4-b]indol-amine one-d | Casein kinase one delta / epsilon | 600 | Salt bridge of formyl oxygen with Lys thirty eight; chlorine in hydrophobic sub-pocket | [4] |
| Pyrimido[5,4-b]indol-amine three-a | Dual-specificity tyrosine phosphorylation-regulated kinase one A | 3100 | Fast off-rate due to shallow back-clamp | [4] |
The clean hinge-clamp geometry, coupled with a low polar surface area, yields inhibition that is both potent and selective: in the vascular endothelial growth factor receptor two cellular autophosphorylation assay, compounds twenty-one-b and twenty-one-e lowered receptor phosphorylation by more than ninety-five percent at one hundred nanomolar without measurable activity on epidermal growth factor receptor at ten-fold higher concentration [3].
Blind molecular-docking of N-(3-Chloro-4-methylphenyl)formamide across the high-resolution c-Jun N-terminal kinase three structure (Protein Data Bank entry three Paris Hotel seven) repeatedly placed the ligand in the regulatory site that mediates association with scaffold proteins. Key interactions include a halogen bond from the para chlorine to the carbonyl of Met one hundred forty nine (distance three point two angstrom) and a bidentate hydrogen bond between the formyl carbonyl and the backbone amide of Gln one hundred fifty six.
Competitive surface plasmon resonance confirmed an equilibrium dissociation constant of one point eight micromoles for displacement of the canonical pep-J binding peptide, consistent with previously reported micromolar engagement of pyrazolo-quinazoline analogues bearing the same anilide cap [5]. The absence of activity in the adenosine triphosphate site ensures that basal catalytic turnover is not suppressed, a pharmacological profile associated with reduced toxicity in chronic inflammatory conditions.
Halogenated phenyl-carboxamide derivatives are emerging as second-generation regulators of the mitochondrial permeability transition pore. The prototypical compound TR-zero-zero-one, which replaces the isoxazole of first-generation inhibitors with a one, two, three-triazole, carries a five-chloro-two-methylphenyl amide head-group and closes the pore with nanomolar potency [6]. Molecular dynamics place the anilide deep inside the cyclophilin D interface pocket, where the lipophilic chlorine stabilises a cluster of phenylalanine residues while the formyl carbonyl anchors to Arg two hundred fifteen through a water-mediated network [7].
Patch-clamp measurements in rat brain mitochondria revealed that N-(3-Chloro-4-methylphenyl)formamide itself reduces calcium-induced pore opening by sixty-two percent at fifteen micromoles, a level comparable to sanglifehrin A yet without calcineurin interference [6] [8]. In a zebrafish dystrophin-deficiency model, systemic administration of the chloro-methyl amide decreased muscular fibre degeneration by forty percent and restored motility, confirming in-vivo pharmacodynamic relevance [6].